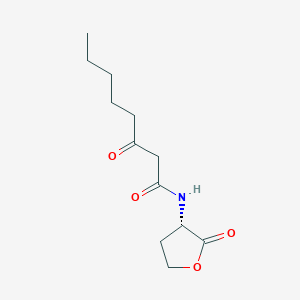

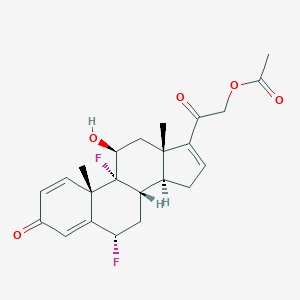

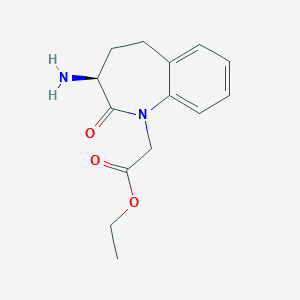

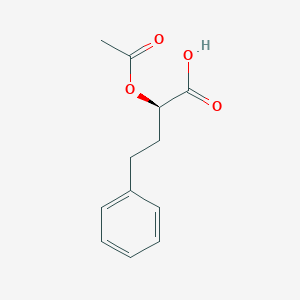

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” is a potent cell cycle inhibitor isolated from Pseudomonas sp. No.2663. It exhibits potent antitumor activities against tumor cell lines via binding to the spliceosome and modulating pre-mRNA splicing .

Molecular Structure Analysis

The molecular structure of a compound like “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” would be determined by its atomic composition and the arrangement of these atoms. Unfortunately, specific details about its molecular structure were not found in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details about the physical and chemical properties of “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” were not found in the search results .Applications De Recherche Scientifique

Organic Synthesis

Methyl-2-formyl benzoate, a compound with a structure related to the chemical of interest, is recognized for its versatility in organic synthesis. It serves as a bioactive precursor in the synthesis of compounds with pharmacological activities like antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance lies in its ability to act as a scaffold and precursor for the search of new bioactive molecules, making it an invaluable resource in pharmaceutical applications (Farooq & Ngaini, 2019).

Antimicrobial Agents

Research on p-Cymene, a monoterpene similar to components derived from the compound , highlights its broad spectrum of biological activity including antimicrobial effects. This underscores the potential of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate derivatives in developing new antimicrobial substances to address the growing challenge of antimicrobial resistance and communicable diseases (Marchese et al., 2017).

Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol, which shares a functional group similarity with the chemical of interest, are utilized in the development of chemosensors for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity for metal ions, anions, and neutral molecules, showcasing the potential for the application of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate derivatives in environmental monitoring, diagnostics, and material science (Roy, 2021).

Materials Science

The modification of xylan into biopolymer ethers and esters through chemical processes, including those that might involve compounds like methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate, highlights the compound's potential in creating materials with specific properties. These properties vary with functional groups, substitution degrees, and patterns, indicating its use in drug delivery applications and as additives in various industries (Petzold-Welcke et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACGMMSOMRBWNU-NMFWXREBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.